molecular formula C12H14N2 B15222406 2,4,5-Trimethyl-1-phenyl-1H-imidazole

2,4,5-Trimethyl-1-phenyl-1H-imidazole

Cat. No.: B15222406
M. Wt: 186.25 g/mol
InChI Key: HLUKBNUNRRERNX-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-1-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethyl-1-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst. For instance, a one-pot synthesis using lactic acid as a promoter at 160°C has been reported to be effective . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups.

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions to enhance yield and reduce reaction time. The use of heterogeneous catalysts such as Lewis acids (e.g., NiCl₂·6H₂O, ZrCl₄) and ionic liquids has been explored to achieve efficient synthesis . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethyl-1-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The methyl and phenyl groups on the imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles like amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the imidazole ring.

Scientific Research Applications

2,4,5-Trimethyl-1-phenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-1-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism. The presence of methyl and phenyl groups can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    2,4,5-Triphenyl-1H-imidazole: Similar in structure but with phenyl groups instead of methyl groups.

    1-Phenylimidazole: Lacks the additional methyl groups, resulting in different chemical properties.

    2,4,5-Trisubstituted Imidazoles: A broader category that includes various substituents at the 2, 4, and 5 positions.

Uniqueness: The presence of these groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2,4,5-trimethyl-1-phenylimidazole

InChI

InChI=1S/C12H14N2/c1-9-10(2)14(11(3)13-9)12-7-5-4-6-8-12/h4-8H,1-3H3

InChI Key

HLUKBNUNRRERNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C)C2=CC=CC=C2)C

Origin of Product

United States

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